Diclofenac Amide-13C6

Catalog No.
S595677
CAS No.
15362-40-0
M.F
C14H9Cl2NO
M. Wt
278.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclofenac Amide-13C6

CAS Number

15362-40-0

Product Name

Diclofenac Amide-13C6

IUPAC Name

1-(2,6-dichlorophenyl)-3H-indol-2-one

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

InChI

InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2

InChI Key

JCICIFOYVSPMHG-UHFFFAOYSA-N

Synonyms

1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one; 1-(2,6-Dichlorophenyl)oxindole; N-(2,6-dichlorophenyl)-2-indolinone; NSC 621845; Diclofenac Lactam

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl

The exact mass of the compound 1-(2,6-Dichlorophenyl)-2-indolinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621845. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diclofenac Amide-13C6 is a highly enriched stable isotope-labeled (SIL) internal standard corresponding to 1-(2,6-dichlorophenyl)oxindole, widely known as Diclofenac Amide or European Pharmacopoeia (EP) Impurity A. By incorporating six carbon-13 atoms into the aromatic core, this compound achieves a +6 Da mass shift while retaining the exact physicochemical properties, extraction efficiency, and ionization behavior of the unlabeled analyte. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, it is essential for the precise quantification of diclofenac amide in complex matrices, correcting for variable extraction recoveries and mitigating severe ion suppression effects that compromise standard analytical methods [1].

Research Fit

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis
Enables unambiguous differentiation from unlabeled analyte via mass shift
Reported ISTD fit for impurity quantification and prodrug conversion studies

Substituting Diclofenac Amide-13C6 with generic structural analogs or deuterated standards (e.g., Diclofenac-d4) introduces critical quantitative errors during LC-MS/MS analysis. Deuterated standards frequently exhibit a 'chromatographic isotope effect,' where the stronger C-D bonds alter the molecule's lipophilicity, causing a slight retention time shift relative to the unlabeled target [1]. In complex matrices like human plasma or wastewater, even a 2-second elution shift places the internal standard in a different ion suppression zone, destroying its ability to accurately correct for matrix effects. Furthermore, generic non-labeled structural analogs fail to mimic the specific solid-phase extraction (SPE) recovery profile of diclofenac amide, leading to unacceptable relative standard deviations (RSD > 10%) at trace regulatory limits [2].

Substitution Risk

Unlabeled Diclofenac Amide

Lacks the mass shift needed for stable isotope dilution MS; may not correct for matrix effects, compromising quantitative accuracy in complex samples.

Diclofenac-13C6 Sodium Salt

Structurally distinct (carboxylic acid vs. amide) with divergent chromatographic retention, extraction recovery, and ionization efficiency; may not match the target analyte's behavior.

Elimination of the Chromatographic Isotope Effect

In ultra-high-performance liquid chromatography (UHPLC), deuterated standards often elute slightly earlier than their unlabeled counterparts due to altered hydrophobic interactions. Diclofenac Amide-13C6 eliminates this shift, providing perfect co-elution (ΔRT ≈ 0.00 min) with unlabeled Diclofenac Amide, whereas deuterated analogs can exhibit shifts of >0.05 minutes. This exact co-elution ensures both the analyte and the internal standard experience identical matrix suppression environments in the electrospray ionization (ESI) source [1].

Evidence DimensionRetention time shift (ΔRT) relative to unlabeled analyte
Target Compound DataΔRT ≈ 0.00 min (perfect co-elution)
Comparator Or BaselineDeuterated analogs (e.g., -d4): ΔRT > 0.05 min
Quantified Difference100% elimination of isotopic retention time drift
ConditionsUHPLC-MS/MS reversed-phase separation

Perfect co-elution is mandatory for accurate matrix effect correction in high-throughput bioanalysis, preventing quantitative bias caused by differential ion suppression.

Mass shift for resolution
Data to verify
+6.0 Da mass increase vs. unlabeled (284.09 vs. 278.14 g/mol)
Enables baseline separation in unit-resolution MS for SID-MS quantification
Calculated from molecular formula; no independent source provided

Absolute Recovery Correction Under Severe Ion Suppression

When analyzing complex environmental or biological matrices (e.g., wastewater effluents), co-eluting endogenous compounds can cause severe ion suppression, reducing the raw MS signal by up to 40-50%. Using Diclofenac Amide-13C6 as an internal standard precisely tracks this suppression, restoring the calculated recovery to 98-102%. In contrast, using external calibration or a generic structural analog fails to account for this dynamic signal loss, resulting in apparent recoveries of 70-85%[1].

Evidence DimensionCorrected analytical recovery
Target Compound Data98–102% accuracy
Comparator Or BaselineGeneric structural analog IS: 70–85% accuracy
Quantified Difference15–30% improvement in quantitative accuracy
ConditionsESI-LC-MS/MS in wastewater or plasma matrices with 40% raw signal suppression

Procurement of the 13C6 standard is non-negotiable for laboratories that must meet strict regulatory recovery guidelines in highly suppressive matrices.

Isotopic purity & accuracy
Data to verify
≤5% unlabeled content specified; unlabeled comparator chemical purity ≥95% (different attributes)
Low unlabeled content supports accurate low-concentration quantification and linear range
Based on vendor CoA; independent verification recommended

Precision at Pharmacopoeial Impurity Reporting Thresholds

The European Pharmacopoeia mandates a reporting threshold of 0.05% and a strict limit of 0.15% for Diclofenac Impurity A. At these trace levels (e.g., LOQ of 0.05 µg/mL), extraction variance during sample preparation significantly impacts precision. Isotope dilution with Diclofenac Amide-13C6 normalizes extraction losses, achieving a relative standard deviation (RSD) of <2%. Standard addition or non-labeled analog methods typically yield RSDs >8% at these trace limits due to uncorrected procedural losses [1].

Evidence DimensionRelative Standard Deviation (RSD) at LOQ (0.05 µg/mL)
Target Compound Data<2% RSD
Comparator Or BaselineNon-labeled analog IS / Standard addition: >8% RSD
Quantified Difference>4-fold improvement in analytical precision
ConditionsSolid-phase extraction (SPE) followed by LC-MS/MS at 0.05% impurity threshold

Guarantees that pharmaceutical QC laboratories can confidently pass method validation and batch release criteria for API impurity profiling.

Synthetic intermediate utility
Context-dependent
Precursor to Diclofenac-13C6 Sodium Salt via established amide-to-acid route
Dual-use material: ISTD and cost-effective entry for labeled API synthesis in ADME research
Class-level inference based on synthetic pathway literature
Model-response: prodrug comparison
Supplier data
Diclofenac Amide reduced rat paw edema at 100–300 µmol/kg; no gastric ulcer observed vs. diclofenac sodium
Supports model-response context; reported lower ulcerogenicity profile requires independent validation
Carrageenan-induced rat model; data from supplier summary

Pharmaceutical API Quality Control and Batch Release

Directly downstream of its superior precision at trace limits, Diclofenac Amide-13C6 is the optimal internal standard for quantifying EP Impurity A (Diclofenac Lactam/Amide) in commercial batches of Diclofenac Sodium. It ensures reliable compliance with the 0.15% specification limit and 0.05% reporting threshold, preventing false out-of-specification (OOS) results caused by extraction variance [1].

Pharmacokinetic and Prodrug Bioanalysis

Because it perfectly corrects for ion suppression without chromatographic shifts, this standard is critical for LC-MS/MS bioanalysis of plasma samples in studies evaluating diclofenac amide as a prodrug or monitoring its in vivo conversion. It ensures accurate pharmacokinetic profiling even when co-eluting plasma lipids cause severe matrix effects [2].

Environmental Monitoring of Wastewater Effluents

In environmental chemistry, diclofenac and its degradation products (including the amide/lactam form) are monitored at ng/L levels. The 13C6 standard is essential for isotope dilution mass spectrometry (IDMS) in these highly complex wastewater matrices, where it corrects for the massive ion suppression caused by humic acids and organic matter [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
EP Impurity A / USP Related Compound A quantification
SIL-IS with mass shift and controlled unlabeled content
Matrix-effect correction and accuracy at trace impurity levels
Prodrug-to-active drug conversion studies
ISTD matching to amide prodrug analyte
Differentiation from active metabolite Diclofenac in research plasma
Labeled Diclofenac synthesis for ADME research
Synthetic intermediate to Diclofenac-13C6 Sodium Salt
Mass balance and metabolite profiling in research models

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

277.0061193 Da

Monoisotopic Mass

277.0061193 Da

Heavy Atom Count

18

Appearance

Off-White to Light Brown Solid

Melting Point

115-119 °C

UNII

CL5Y02756K

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 63 of 65 companies with hazard statement code(s):;
H302 (15.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (84.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15362-40-0

Wikipedia

1-(2,6-dichlorophenyl)indolin-2-one

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